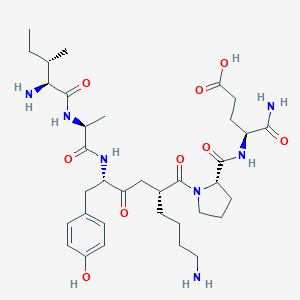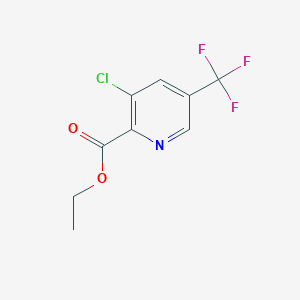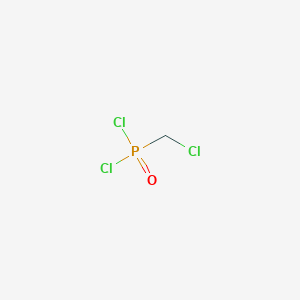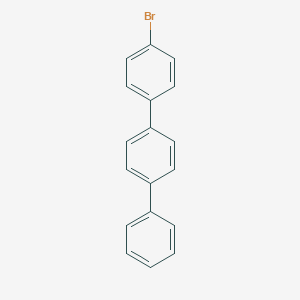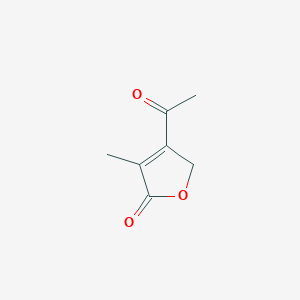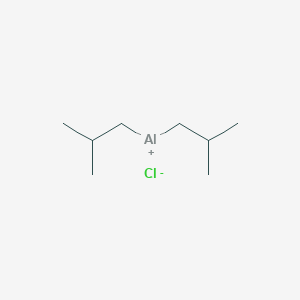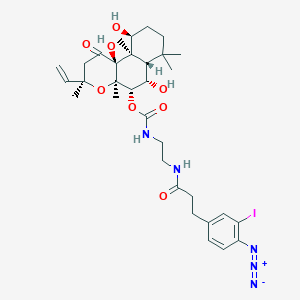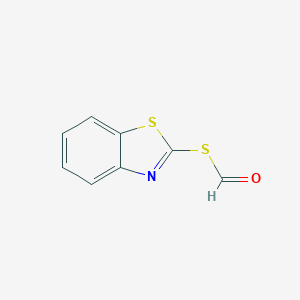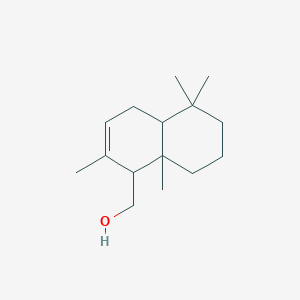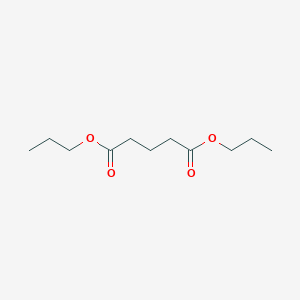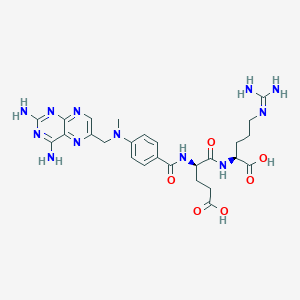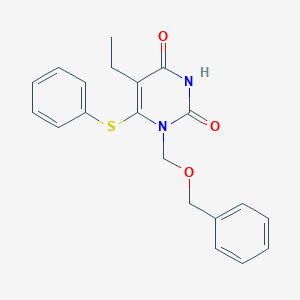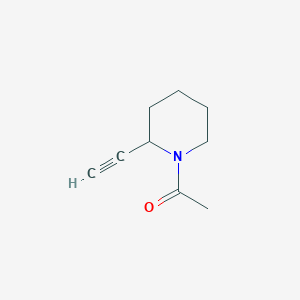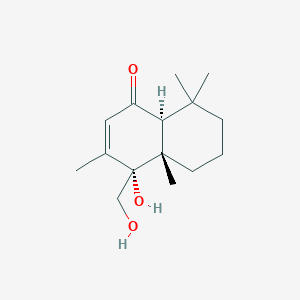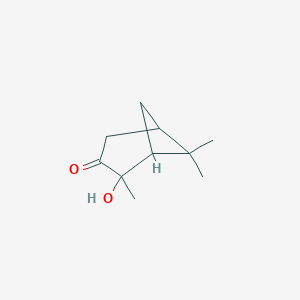
Oxypinocamphone
Overview
Description
Oxypinocamphone is a natural compound found in the essential oil of the plant Artemisia annua L. It has been studied for its potential use in medicinal applications due to its unique chemical structure and properties. In
Mechanism Of Action
The mechanism of action of Oxypinocamphone is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells, reducing inflammation, and scavenging free radicals.
Biochemical And Physiological Effects
Oxypinocamphone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant effects by scavenging free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using Oxypinocamphone in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biological activities, making it a useful tool in studying various diseases. However, the low yield of the compound makes it difficult to obtain in large quantities, limiting its use in certain experiments.
Future Directions
For research include exploring its potential use in treating malaria, cancer, and inflammation, as well as studying its safety for human use.
Scientific Research Applications
Oxypinocamphone has been studied for its potential use in treating various diseases. It has been found to have antimalarial, anticancer, and anti-inflammatory properties. In addition, it has been shown to have antioxidant and antimicrobial effects.
properties
CAS RN |
10136-65-9 |
|---|---|
Product Name |
Oxypinocamphone |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
VZRRCQOUNSHSGB-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Canonical SMILES |
CC1(C2CC1C(C(=O)C2)(C)O)C |
Other CAS RN |
10136-65-9 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


